molecular formula C8H12Br2 B11955836 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane CAS No. 101183-79-3

7,7-Dibromo-2-methylbicyclo[4.1.0]heptane

Cat. No.: B11955836
CAS No.: 101183-79-3
M. Wt: 267.99 g/mol
InChI Key: DDLGYTAQJREHKY-UHFFFAOYSA-N
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Description

7,7-Dibromo-2-methylbicyclo[4.1.0]heptane is a unique organic compound characterized by its bicyclic structure and the presence of two bromine atoms. Its molecular formula is C8H12Br2, and it has a molecular weight of 267.993 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane typically involves the bromination of 2-methylbicyclo[4.1.0]heptane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. Common reagents used in this process include bromine (Br2) and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at low temperatures to prevent side reactions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7,7-Dibromo-2-methylbicyclo[4.1.0]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane involves its interaction with various molecular targets. The bromine atoms in the compound can participate in halogen bonding, which can influence the reactivity and binding affinity of the compound with other molecules. The bicyclic structure provides rigidity, which can affect the compound’s interaction with enzymes and receptors .

Comparison with Similar Compounds

Uniqueness: 7,7-Dibromo-2-methylbicyclo[4.1.0]heptane is unique due to its specific substitution pattern and the presence of two bromine atoms at the 7,7-positions. This configuration imparts distinct chemical properties and reactivity compared to other similar compounds. The presence of the methyl group at the 2-position further differentiates it from other derivatives, influencing its steric and electronic characteristics .

Properties

CAS No.

101183-79-3

Molecular Formula

C8H12Br2

Molecular Weight

267.99 g/mol

IUPAC Name

7,7-dibromo-2-methylbicyclo[4.1.0]heptane

InChI

InChI=1S/C8H12Br2/c1-5-3-2-4-6-7(5)8(6,9)10/h5-7H,2-4H2,1H3

InChI Key

DDLGYTAQJREHKY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2C1C2(Br)Br

Origin of Product

United States

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